Mebeverine Acid
CAS No.: 475203-77-1
Cat. No.: VC3751902
Molecular Formula: C16H25NO3
Molecular Weight: 279.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 475203-77-1 |
|---|---|
| Molecular Formula | C16H25NO3 |
| Molecular Weight | 279.37 g/mol |
| IUPAC Name | 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoic acid |
| Standard InChI | InChI=1S/C16H25NO3/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19) |
| Standard InChI Key | UZUWRVLVHOYTNN-UHFFFAOYSA-N |
| SMILES | CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC |
| Canonical SMILES | CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC |
Introduction
Chemical Identity and Structure
Nomenclature and Basic Properties
Mebeverine acid (MAC) is chemically identified as 4-{ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoic acid. This compound has been assigned the CAS registry number 475203-77-1, which serves as its unique chemical identifier . The molecular weight of mebeverine acid is precisely calculated at 279.37 g/mol, making it a medium-sized pharmaceutical metabolite .
Structural Characteristics
The chemical structure of mebeverine acid contains several functional groups that contribute to its physicochemical properties. The compound features:
-
An aromatic ring with a methoxy substituent
-
A tertiary amine functional group
-
A carboxylic acid moiety
-
Multiple alkyl chains that provide structural flexibility
These structural elements contribute to the compound's specific binding properties and pharmacokinetic behavior .
Physicochemical Properties
Table 1: Key Physicochemical Properties of Mebeverine Acid
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 279.37 g/mol | Influences diffusion and transport |
| XLogP3-AA | 0.6 | Indicates moderate lipophilicity |
| Hydrogen Bond Donors | 1 | Affects membrane permeability |
| Hydrogen Bond Acceptors | 4 | Influences solubility and binding |
| Rotatable Bond Count | 9 | Contributes to conformational flexibility |
These properties collectively influence the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its ability to interact with biological targets .
Metabolic Origin and Pharmacokinetics
Metabolic Formation
Mebeverine acid is a primary metabolite formed during the biotransformation of mebeverine in the human body. The parent compound, mebeverine, is rapidly metabolized following oral administration, resulting in virtually undetectable plasma levels of the unchanged drug . This extensive first-pass metabolism leads to the formation of several metabolites, with mebeverine acid being a significant product of this metabolic pathway .
Metabolic Pathway
The metabolic conversion of mebeverine to mebeverine acid involves several enzymatic processes. Research indicates that mebeverine undergoes ester hydrolysis and oxidative transformations, leading to the formation of mebeverine acid and other metabolites . The major metabolic products identified in human plasma include:
-
Desmethylmebeverine acid (DMAC)
-
Mebeverine acid (MAC)
-
Glucuronide conjugate of DMAC (DMAC-Glu)
Plasma Concentration and Elimination
Analytical Detection and Characterization
Mass Spectrometric Analysis
Advanced analytical techniques have been employed to detect and characterize mebeverine acid in biological samples. Time-of-flight mass spectrometry (LC-IT-TOF MS) has proven particularly effective for identifying mebeverine metabolites in human plasma . The analytical workflow typically involves:
-
Extraction of metabolites from plasma using acetonitrile
-
Chromatographic separation of the extracted compounds
-
Mass spectrometric detection and characterization
-
Structural confirmation through fragmentation pattern analysis
Structural Elucidation
Pharmacological Significance
Relationship to Therapeutic Effects
While mebeverine itself is known for its antispasmodic properties in treating irritable bowel syndrome (IBS) and other gastrointestinal disorders, the specific contribution of mebeverine acid to these therapeutic effects remains an area of active investigation2 . The parent compound works primarily by:
-
Directly relaxing smooth muscle in the gastrointestinal tract
-
Exhibiting anticholinergic properties without typical systemic side effects
-
Potentially modulating calcium channels and muscarinic receptors2
The extent to which mebeverine acid contributes to or modifies these pharmacological actions requires further research.
Clinical Relevance
Implications for Drug Development
Understanding the metabolic fate of mebeverine, including the formation of mebeverine acid, provides valuable insights for drug development. This knowledge can inform:
-
Design of improved formulations with enhanced pharmacokinetic properties
-
Development of prodrugs that leverage specific metabolic pathways
-
Identification of structural modifications to optimize therapeutic efficacy
-
Strategies to minimize potential adverse effects related to metabolism
Recent Research Developments
Metabolite Synthesis and Characterization
Recent studies have focused on the synthesis and comprehensive characterization of mebeverine metabolites, including mebeverine acid. These efforts aim to provide pure reference standards for analytical purposes and to facilitate investigations into the biological activities of these compounds . Synthetic approaches have employed various chemical transformations to recreate the structure of mebeverine acid, with confirmation of identity using NMR spectroscopy and chromatography-mass spectrometry .
Novel Therapeutic Applications
The exploration of mebeverine precursors and metabolites as potential therapeutic agents represents an emerging area of research. Studies have examined the pharmacodynamic profiles of these compounds using in silico modeling, ex vivo biological activity assays, and in vitro antimicrobial testing . These investigations suggest that structural relatives of mebeverine, potentially including mebeverine acid, may possess biological activities beyond the established antispasmodic effects, such as antimicrobial properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume